6'-amino-N-(2-morpholinooxazolo[4,5-b]pyridin-6-yl)-[2,3'-bipyridine]-6-carboxamide, also known as CA-4948 or emavusertib, is a novel small molecule currently being investigated for its potential application in cancer research. [, ] It functions as a potent inhibitor of specific protein kinases, particularly interleukin-1 receptor-associated kinase 4 (IRAK4). [, ] CA-4948 exhibits selectivity for IRAK4 and demonstrates promising results in preclinical studies involving various cancer models. [, ]
Synthesis Analysis
A detailed description of the synthesis of CA-4948 is outlined in the publication "Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies" by Ramachandra et al. [] The synthesis involves a multi-step process starting from commercially available 2,6-dichloronicotinic acid. Key steps include:
Molecular Structure Analysis
Kinase inhibition: CA-4948 binds to the ATP-binding site of IRAK4, inhibiting its kinase activity. [, ] This interaction likely involves hydrogen bonding and hydrophobic interactions between the molecule and amino acid residues within the active site.
Metabolic transformations: Like most drug-like molecules, CA-4948 undergoes metabolic transformations in vivo. [] These reactions could involve oxidation, reduction, or conjugation reactions catalyzed by enzymes, primarily in the liver. Further studies are needed to fully characterize the metabolic fate of CA-4948.
Mechanism of Action
CA-4948 acts by selectively inhibiting the kinase activity of IRAK4. [, ] IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). [, , , ] These receptors are involved in innate immunity and inflammation, and their dysregulation is implicated in various cancers, including lymphoma and leukemia. [, , , ] By inhibiting IRAK4, CA-4948 disrupts these signaling pathways, leading to:
Reduced production of inflammatory cytokines: Activation of TLRs and IL-1R leads to the production of inflammatory cytokines such as TNF-α, IL-6, and IL-8. [, , , ] CA-4948, by inhibiting IRAK4, suppresses the production of these cytokines.
Inhibition of NF-κB activation: NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. [, , , ] IRAK4 is required for the activation of NF-κB downstream of TLRs and IL-1R. CA-4948 blocks this activation, thereby suppressing the expression of NF-κB target genes.
Induction of apoptosis: In some cancer cells, CA-4948 has been shown to induce apoptosis, likely due to the inhibition of pro-survival signaling pathways. []
Physical and Chemical Properties Analysis
Lipophilicity: The molecule also possesses hydrophobic regions, potentially contributing to its ability to cross cell membranes, including the blood-brain barrier. [, ]
Applications
Diffuse large B-cell lymphoma (DLBCL): CA-4948 showed promising anti-tumor activity in DLBCL models, particularly in those harboring MYD88 mutations. [, , ] It exhibited synergistic effects when combined with other targeted therapies like venetoclax and ibrutinib. [, , ]
Acute myeloid leukemia (AML): CA-4948 demonstrated efficacy in AML models, especially in those with splicing factor mutations. [, , ] Studies explored its potential as monotherapy and in combination with azacitidine and venetoclax. [, ]
Melanoma brain metastases: Research suggests that CA-4948 can cross the blood-brain barrier and exhibit anti-tumor effects against melanoma brain metastases. [, , ] Combination strategies with immune checkpoint inhibitors are also being investigated. [, ]
Primary central nervous system lymphoma (PCNSL): Studies in PCNSL models demonstrated that CA-4948 reaches therapeutic concentrations in the brain and exhibits single-agent activity. [, , ] Clinical trials are evaluating its efficacy in combination with ibrutinib for R/R PCNSL. [, ]
Future Directions
Optimizing clinical trial design: Ongoing clinical trials will provide valuable data on the safety and efficacy of CA-4948 in different cancer types. [, ] This information will be crucial for optimizing trial design and identifying the most suitable patient populations for treatment.
Developing biomarkers of response: Identifying predictive biomarkers of response to CA-4948 will be crucial for selecting patients who are most likely to benefit from treatment. []
Exploring novel combination therapies: Combining CA-4948 with other targeted therapies or immunotherapies may enhance its efficacy and overcome resistance mechanisms. [, , , , ]
Investigating the role of IRAK4 in other diseases: Given its role in innate immunity and inflammation, exploring the therapeutic potential of CA-4948 in other inflammatory and autoimmune diseases could be promising. []
Related Compounds
PF-06650833
Compound Description: PF-06650833 is a potent and selective small molecule inhibitor of IRAK4, belonging to the isoquinoline chemical class. It has demonstrated efficacy in preclinical models of inflammation, including the collagen-induced arthritis (CIA) model and a lipopolysaccharide (LPS)-induced cytokine release model. [] In the CIA model, PF-06650833 inhibited arthritis severity and reduced the expression of pro-inflammatory cytokines. [] It also significantly decreased TNF-alpha and IL-6 levels in the LPS-induced cytokine release model. []
Venetoclax
Compound Description: Venetoclax is a selective inhibitor of BCL-2, a protein involved in apoptosis regulation. It has shown efficacy in treating various hematological malignancies. [, , , ]
Ibrutinib
Compound Description: Ibrutinib is a first-generation Bruton's tyrosine kinase (BTK) inhibitor, effective in treating several B-cell malignancies. [, , , , ]
Acalabrutinib & Zanubrutinib
Compound Description: Acalabrutinib and zanubrutinib are second-generation BTK inhibitors with an improved safety profile compared to ibrutinib. [] They have shown efficacy in treating various B-cell malignancies. []
CC-220
Compound Description: CC-220 is a cereblon E3 ligase modulator (CELMoD) with clinical activity in multiple myeloma. []
Lenalidomide & Pomalidomide
Compound Description: Lenalidomide and pomalidomide belong to the immunomodulatory drug (IMiD) class and are effective in treating multiple myeloma and other hematologic malignancies. []
Relevance: While structurally different from CA-4948, lenalidomide and pomalidomide, similar to CC-220, showed lower efficacy than IRAKIMiDs in MYD88-mutant DLBCL cell lines. [] This further supports the notion that directly degrading IRAK4 may be more effective than modulating its activity through IMiDs.
Umbralisib
Compound Description: Umbralisib is a dual inhibitor of PI3K delta and CK1 epsilon, clinically active in relapsed/refractory marginal zone lymphoma and follicular lymphoma. []
Relevance: Although structurally unrelated to CA-4948, umbralisib demonstrated synergy when combined with the IRAKIMiD KTX-475 in a MYD88-mutant DLBCL model. [] This suggests that combining agents targeting different pathways, such as IRAK4 through KTX-475 and PI3K/CK1 epsilon through umbralisib, could be an effective treatment strategy for DLBCL.
CC-885 & CC-90009
Compound Description: CC-885 is a CELMoD that targets multiple substrates for degradation. [] CC-90009 is another CELMoD with specific activity against GSPT1. []
BAY 1830839
Compound Description: BAY 1830839 is a small molecule inhibitor of IRAK4 kinase. []
KTX-475 & KTX-582
Compound Description: KTX-475 and KTX-582 are novel heterobifunctional degraders (IRAKIMiDs) that target both IRAK4 and the IMiD substrates Ikaros and Aiolos. [] These compounds aim to inhibit both the NFkB and IRF4 pathways activated by MYD88 mutations. []
Resiquimod
Compound Description: Resiquimod is a potent immune response modifier that acts as a TLR7 agonist. [] It can activate the TLR7 signaling pathway, leading to downstream effects like increased cytokine production. []
Relevance: Resiquimod is structurally unrelated to CA-4948 and acts on a different target within the same pathway. While CA-4948 inhibits the TLR pathway by targeting IRAK4, resiquimod activates the pathway by agonizing TLR7. [] This contrast highlights the complexity of the TLR pathway and the potential for targeting different components to achieve desired therapeutic outcomes.
UR241-2
Compound Description: UR241-2 is a novel small molecule inhibitor of both IRAK1 and IRAK4. [] It exhibits high target selectivity and potently inhibits IL-1/TLR signaling in AML cells. []
Relevance: Structurally different from CA-4948, which is a selective IRAK4 inhibitor, UR241-2 targets both IRAK1 and IRAK4. [] Preclinical studies demonstrated that UR241-2 exhibits promising therapeutic potential in AML by suppressing leukemia stem cell clonogenicity and engraftment capability. []
KME-0584
Compound Description: KME-0584 is a highly potent, small molecule inhibitor of IRAK1/IRAK4/panFLT3. [] It exhibits superior potency and therapeutic efficacy compared to selective IRAK4 inhibitors, especially in FLT3 WT and mutant settings. []
Relevance: While both KME-0584 and CA-4948 target IRAK4, KME-0584 demonstrates a broader inhibitory profile by also targeting IRAK1 and panFLT3. [] This broader activity translates to superior potency and efficacy compared to CA-4948, making it a promising clinical candidate for various hematological malignancies, particularly AML/MDS. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Biochanin A is a member of the class of 7-hydroxyisoflavones that is 7-hydroxyisoflavone which is substituted by an additional hydroxy group at position 5 and a methoxy group at position 4'. A phytoestrogen, it has putative benefits in dietary cancer prophylaxis. It has a role as a phytoestrogen, a plant metabolite, an EC 3.5.1.99 (fatty acid amide hydrolase) inhibitor, a tyrosine kinase inhibitor and an antineoplastic agent. It is a member of 7-hydroxyisoflavones and a member of 4'-methoxyisoflavones. It is a conjugate acid of a biochanin A(1-). Biochanin A is under investigation in clinical trial NCT02174666 (Isoflavone Treatment for Postmenopausal Osteopenia.). biochanin A is a natural product found in Dalbergia nigrescens, Euchresta formosana, and other organisms with data available. The phytoestrogen biochanin A is an isoflavone derivative isolated from red clover Trifolium pratense with anticarcinogenic properties. Treating MCF-7 human breast carcinoma cells with biochanin A alone caused the accumulation of CYP1A1 mRNA and an increase in CYP1A1-specific 7-ethoxyresorufin O-deethylase (EROD) activity in a dose dependent manner. Biochanin A may be a natural ligand to bind on aryl hydrocarbon receptor acting as an antagonist/agonist of the pathway. (A7920). Biochanin A suppress nuclear factor-kappaB-driven interleukin-6 (IL6) expression. In addition to its physiologic immune function as an acute stress cytokine, sustained elevated expression levels of IL6 promote chronic inflammatory disorders, aging frailty, and tumorigenesis. (A7921). Biochanin A induces a decrease in invasive activity of U87MG cells in a dose-related manner. (A7922). Biochanin A activates peroxisome proliferator-activated receptors (PPAR) PPARalpha, PPARgamma, and adipocyte differentiation in vitro of 3T3-L1 preadipocytes, suggesting potential value of isoflavones, especially biochanin A and their parent botanicals, as antidiabetic agents and for use in regulating lipid metabolism. (A7923). See also: Trifolium pratense flower (part of).
Potent and selective GSK-3α/β inhibitor (IC50 values are 0.01, 2.4, 4.3 and 63 μM for GSK-3α/β, CDK5/p25, CDK2/cyclin A and CDK1/cyclin B respectively). Induces Wnt signaling. Inhibits CD8+ T cell differentiation. Shows antiapoptotic effects. BIO-Acetoxime is a potent and selective GSK-3a/b inhibitor that reduces invasiveness of gliomas and extends animal survival in intracranial glioma models. Also, BIO-Acetoxime induces Wnt signaling and inhibits CD8+ T cell effector differentiation. BIO-acetoxime is a synthetic derivative of a compound from the Mediterranean mollusk Hexaplex trunculus. BIO-Acetoxime protects cells from varicella infection. BIO-acetoxime may suppress viral gene expression and protect oral epithelial cells from HSV-1 infection.